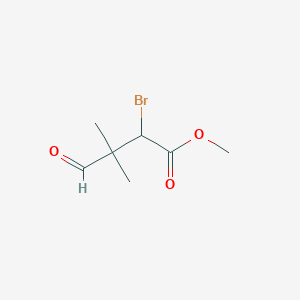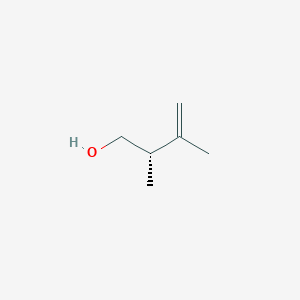![molecular formula C18H30N2O5 B14426428 N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide CAS No. 82170-75-0](/img/structure/B14426428.png)
N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide is an organic compound with the molecular formula C18H30N2O5 It is characterized by the presence of a phenylacetamide core substituted with bis(2-(2-methoxyethoxy)ethyl)amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide typically involves the reaction of 3-nitroaniline with bis(2-(2-methoxyethoxy)ethyl)amine under specific conditions. The nitro group is first reduced to an amino group, followed by acetylation to form the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, incorporating steps such as solvent recovery and recycling.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenylacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-(2-methoxyethoxy)ethyl)amino groups may facilitate binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(bis(2-methoxyethyl)amino)phenyl)acetamide
- N-(4-(bis(2-methoxyethyl)amino)phenyl)acetamide
Uniqueness
N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bis(2-(2-methoxyethoxy)ethyl)amino groups enhances its solubility and potential interactions with biological targets, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
82170-75-0 |
|---|---|
Molekularformel |
C18H30N2O5 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-[3-[bis[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C18H30N2O5/c1-16(21)19-17-5-4-6-18(15-17)20(7-9-24-13-11-22-2)8-10-25-14-12-23-3/h4-6,15H,7-14H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
NVYTZVHZLMIWPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)N(CCOCCOC)CCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





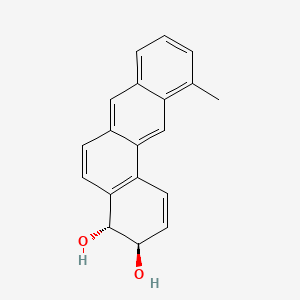
silane](/img/structure/B14426362.png)
![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
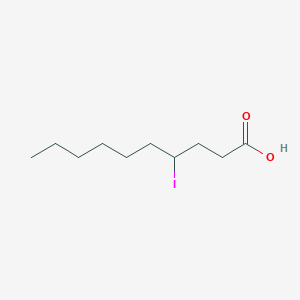
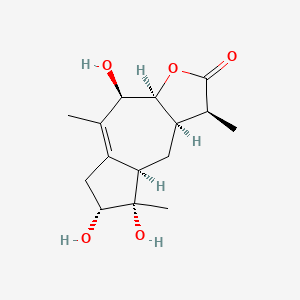
![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)
![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)


